molecular formula C17H20O2 B14331812 1-Azulenecarboxylic acid, 3-ethyl-7-(1-methylethyl)-, methyl ester CAS No. 99909-63-4

1-Azulenecarboxylic acid, 3-ethyl-7-(1-methylethyl)-, methyl ester

Cat. No.: B14331812
CAS No.: 99909-63-4
M. Wt: 256.34 g/mol
InChI Key: CLOCEZNXEJNGTM-UHFFFAOYSA-N
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Description

1-Azulenecarboxylic acid, 3-ethyl-7-(1-methylethyl)-, methyl ester is a chemical compound known for its unique structure and properties. It belongs to the class of azulenecarboxylic acids, which are derivatives of azulene, a bicyclic aromatic hydrocarbon. This compound is characterized by the presence of an ester functional group, which is formed by the reaction of an alcohol with a carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azulenecarboxylic acid, 3-ethyl-7-(1-methylethyl)-, methyl ester typically involves the esterification of 1-Azulenecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1-Azulenecarboxylic acid, 3-ethyl-7-(1-methylethyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

1-Azulenecarboxylic acid, 3-ethyl-7-(1-methylethyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-Azulenecarboxylic acid, 3-ethyl-7-(1-methylethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Azulenecarboxylic acid, 3-ethyl-7-(1-methylethyl)-
  • 1-Azulenecarboxylic acid, 3-ethyl-7-(1-methylethyl)-, ethyl ester

Uniqueness

1-Azulenecarboxylic acid, 3-ethyl-7-(1-methylethyl)-, methyl ester is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

99909-63-4

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

methyl 3-ethyl-7-propan-2-ylazulene-1-carboxylate

InChI

InChI=1S/C17H20O2/c1-5-12-9-16(17(18)19-4)15-10-13(11(2)3)7-6-8-14(12)15/h6-11H,5H2,1-4H3

InChI Key

CLOCEZNXEJNGTM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C1=CC=CC(=C2)C(C)C)C(=O)OC

Origin of Product

United States

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